Tiquizium bromide

Description

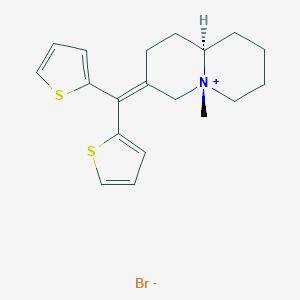

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNGRDAHSELMQ-KYSFMIDTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046757 | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71731-58-3 | |

| Record name | Tiquizium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiquizium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIQUIZIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tiquizium Bromide on Smooth Muscle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium antimuscarinic agent utilized for its spasmolytic properties, particularly in the gastrointestinal tract.[1] This guide provides a detailed examination of its mechanism of action on smooth muscle. The core of its therapeutic effect lies in the competitive antagonism of muscarinic acetylcholine receptors, primarily the M3 subtype.[2][3] This action interrupts the canonical Gq protein-coupled signaling cascade, preventing intracellular calcium mobilization and ultimately leading to smooth muscle relaxation. This document will dissect the molecular interactions, cellular consequences, and the experimental methodologies required to characterize and validate the pharmacological profile of tiquizium bromide, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Tiquizium Bromide

Chemical Identity and Properties

Tiquizium bromide, with the chemical formula C19H24BrNS2, is a quaternary ammonium compound.[1] Its structure features a quinolizidinium core with a di-2-thienylmethylene substituent. This permanent positive charge restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects often associated with tertiary amine antimuscarinics.

Therapeutic Class: Anticholinergic (Antimuscarinic) Agent

Tiquizium bromide belongs to the anticholinergic class of drugs, specifically acting as a muscarinic receptor antagonist.[4] Its primary function is to inhibit the effects of the neurotransmitter acetylcholine (ACh) at muscarinic receptors within the parasympathetic nervous system.[2] This blockade leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis of its clinical use.[2]

Clinical Applications and Significance

The principal therapeutic application of tiquizium bromide is as an antispasmodic for relieving smooth muscle spasms.[4] It is used in the management of hypermobility and convulsions associated with a range of gastrointestinal conditions, including gastritis, peptic ulcers, irritable bowel syndrome (IBS), and biliary tract diseases.[1] By relaxing the smooth muscles of the gut, it alleviates symptoms such as abdominal pain and discomfort.[2][4]

The Molecular Target: Muscarinic Acetylcholine Receptors (mAChRs) in Smooth Muscle

Overview of mAChR Subtypes in Smooth Muscle

Smooth muscle tissues express multiple subtypes of muscarinic acetylcholine receptors, predominantly the M2 and M3 subtypes, often in a ratio of approximately 4:1.[5] While M2 receptors are more numerous, the M3 subtype is the primary mediator of agonist-induced smooth muscle contraction under normal physiological conditions.[5][6]

The Dominant Role of the M3 Receptor in Smooth Muscle Contraction

The M3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[7][8] Activation of the M3 receptor by acetylcholine initiates a well-defined signaling cascade that is central to smooth muscle contraction.[8][9]

The Gq/11 Signaling Cascade

Upon acetylcholine binding, the M3 receptor activates Phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+ concentration is the primary trigger for the contraction of smooth muscle.[6][7]

Figure 1: Canonical M3 receptor signaling pathway leading to smooth muscle contraction.

Tiquizium Bromide as a Competitive Antagonist

Principle of Competitive Antagonism

Tiquizium bromide functions as a competitive antagonist at muscarinic receptors.[2] This means it binds reversibly to the same site as acetylcholine but does not activate the receptor.[10] By occupying the receptor, it prevents acetylcholine from binding and initiating the signaling cascade for contraction.[2] The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist (acetylcholine).[10]

Receptor Binding Affinity and Selectivity Profile

Radioligand binding assays have been used to determine the affinity of tiquizium bromide for different muscarinic receptor subtypes. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), indicate a high affinity for M1, M2, and M3 receptors.[11] While described as non-selective, it shows a slightly higher affinity for the M3 subtype, which is advantageous for its role as a spasmolytic.[11][12]

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

| Table 1: Affinity of Tiquizium Bromide for Muscarinic Receptor Subtypes. Data from a radioligand binding assay.[11] |

Cellular and Physiological Consequences of M3 Receptor Blockade

Inhibition of the Gq/11 Signaling Cascade

By competitively blocking the M3 receptor, tiquizium bromide directly prevents the activation of the Gq protein. This halt at the initial step of the signaling pathway prevents the downstream production of second messengers IP3 and DAG, effectively silencing the primary contractile signal in smooth muscle.

Figure 2: Tiquizium bromide competitively blocks the M3 receptor, inhibiting signal transduction.

Attenuation of Intracellular Calcium ([Ca2+]i) Mobilization

A direct consequence of inhibiting the PLC pathway is the prevention of IP3 generation. Without IP3 to activate receptors on the sarcoplasmic reticulum, the release of stored Ca2+ is significantly attenuated. This failure to increase cytosolic Ca2+ levels is the central mechanism through which tiquizium bromide prevents the activation of the contractile machinery.

Resultant Physiological Effect: Smooth Muscle Relaxation

The sum of these molecular and cellular events is the relaxation of smooth muscle, or spasmolysis.[2] By preventing acetylcholine-induced contractions, tiquizium bromide effectively reduces the tone and motility of the smooth muscle in the gastrointestinal tract, leading to the alleviation of spasms and associated pain.[4]

Experimental Validation and Characterization: Protocols & Methodologies

Protocol 1: In Vitro Organ Bath (Muscle Strip) Assay

This is a cornerstone technique in pharmacology to study the contractility of intact tissues.[13][14]

-

Objective: To quantify the functional antagonism of tiquizium bromide against an agonist like acetylcholine and to determine its potency, often expressed as a pA2 value.

-

Methodology:

-

Tissue Preparation: A segment of smooth muscle (e.g., guinea pig ileum or rabbit bladder) is dissected and cut into longitudinal or circular strips.[15]

-

Mounting: The tissue strip is suspended in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[16] One end is fixed, and the other is attached to an isometric force transducer.[14]

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes under a determined passive tension, with washes every 15-20 minutes.[17]

-

Viability Check: The tissue's contractile viability is confirmed by stimulation with a high concentration of potassium chloride (KCl).[13][15]

-

Concentration-Response Curves: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of tiquizium bromide for a set period.

-

Repeat Curve: The acetylcholine concentration-response curve is repeated in the presence of the antagonist. This will cause a rightward shift in the curve.

-

Schild Analysis: The process is repeated with several different concentrations of tiquizium bromide. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is generated.[18][19] For a competitive antagonist, this plot should yield a straight line with a slope of 1.[18] The x-intercept provides the pA2 value, a measure of the antagonist's affinity.[20][21] A pA2 value of 8.75 has been reported for tiquizium bromide on canine tracheal smooth muscle.[11]

-

Figure 3: Experimental workflow for the in vitro organ bath assay and Schild analysis.

Conclusion

Tiquizium bromide exerts its spasmolytic effect on smooth muscle through a well-defined mechanism of competitive antagonism at muscarinic acetylcholine receptors.[2] Its primary action is the blockade of M3 receptors, which prevents the Gq-mediated signaling cascade responsible for intracellular calcium release and subsequent muscle contraction.[3][7] This targeted inhibition of the parasympathetic input to smooth muscle provides effective relief from gastrointestinal spasms. The pharmacological profile of tiquizium bromide can be robustly characterized using classic in vitro techniques such as organ bath assays and radioligand binding studies, confirming its potency and mechanism of action for drug development and research applications.

References

-

Patsnap Synapse. (2024). What is Tiquizium Bromide used for? Retrieved from Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tiquizium Bromide? Retrieved from Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Tiquizium bromide. PubChem. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Tiquizium Bromide - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Sato, K., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95). [Link]

-

Wyllie, D. J. A., & Chen, P. E. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(5), 541–551. [Link]

-

Morikawa, K., et al. (1987). [Evaluation of tiquizium bromide (HSR-902) as an antiulcer agent]. Nihon Yakurigaku Zasshi, 90(5), 273-83. [Link]

-

Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Subtypes of the muscarinic receptor in smooth muscle. Trends in Pharmacological Sciences, 17(10), 370-374. [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]

-

Kaniwa, N., et al. (1998). Antimuscarinic effect of tiquizium bromide in vitro and in vivo. Pharmacology & Toxicology, 82(2), 92-97. [Link]

-

Curia. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]

-

Michel, M. C., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1837-1853. [Link]

-

Unno, T., et al. (2013). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences, 14(10), 20042–20060. [Link]

-

American Physiological Society. (2007). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. [Link]

-

Deranged Physiology. (2024). Competitive and non-competitive antagonists. Retrieved from [Link]

-

The Pharmacology Education Project. (2025). The Schild Equation Explained. YouTube. [Link]

-

Le, T., & Bhimji, S. S. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

-

SPIKESfunc. (n.d.). Schild Plot Generator. Retrieved from [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

-

American Thoracic Society. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 145-150. [Link]

Sources

- 1. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 3. Tiquizium Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 5. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 8. atsjournals.org [atsjournals.org]

- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dmt.dk [dmt.dk]

- 14. reprocell.com [reprocell.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. youtube.com [youtube.com]

- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 21. SPIKESfunc [spikesfunc.github.io]

Tiquizium Bromide: A Technical Guide to Muscarinic Receptor Subtype Selectivity

Abstract

This technical guide provides a comprehensive analysis of the muscarinic receptor subtype selectivity of tiquizium bromide, an anticholinergic agent utilized for its smooth muscle relaxant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology. By synthesizing binding affinity data, exploring the causality behind experimental methodologies, and contextualizing its profile against other muscarinic antagonists, this guide serves as an in-depth resource for understanding the pharmacological characteristics of tiquizium bromide. We will delve into its known interactions with M1, M2, and M3 receptors, present detailed protocols for assessing receptor binding and functional activity, and illustrate the core signaling pathways involved.

Introduction: The Significance of Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their wide distribution throughout the body, including in smooth muscle, cardiac muscle, and various exocrine glands, makes them critical targets for therapeutic intervention in a range of conditions.[2]

The five subtypes, however, are not functionally redundant. They couple to different G proteins and activate distinct signaling cascades, leading to varied physiological responses:

-

M1, M3, and M5 Receptors: Primarily couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium, leading to cellular responses like smooth muscle contraction and gland secretion.

-

M2 and M4 Receptors: Predominantly couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This pathway is associated with inhibitory effects, such as the slowing of heart rate.

This differential signaling underscores the critical importance of subtype selectivity in drug design. A non-selective muscarinic antagonist may elicit a desired therapeutic effect by blocking one subtype, while simultaneously causing a constellation of undesirable side effects by blocking others.[2] For instance, an antagonist targeting M3 receptors in the bladder to treat overactive bladder syndrome could also cause dry mouth (M3 blockade in salivary glands) or tachycardia (blockade of cardiac M2 receptors). Therefore, a detailed understanding of a compound's affinity and functional activity at each of the five subtypes is paramount for predicting its therapeutic window and side-effect profile.

Tiquizium bromide is a quaternary ammonium antimuscarinic agent employed clinically as a spasmolytic to reduce gastrointestinal motility.[2] Its therapeutic effect is derived from its competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle.[2] This guide will provide a detailed examination of its selectivity profile based on available scientific literature.

Binding Affinity Profile of Tiquizium Bromide

The cornerstone of characterizing a receptor antagonist is determining its binding affinity (Ki) for its target(s). A lower Ki value signifies a higher binding affinity. These values are typically determined through radioligand binding assays, which measure the ability of a test compound (the "competitor," e.g., tiquizium bromide) to displace a radiolabeled ligand that is known to bind to the receptor.

Known Affinities: M1, M2, and M3 Receptors

In vitro studies utilizing radioligand binding assays have been conducted to determine the affinity of tiquizium bromide for the M1, M2, and M3 muscarinic receptor subtypes. The pKi values (the negative logarithm of the Ki) from a key study are summarized in the table below.[3]

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

| Table 1: Binding affinities of tiquizium bromide for human M1, M2, and M3 muscarinic receptors. Data sourced from a radioligand binding assay study.[3] |

These data indicate that tiquizium bromide possesses high affinity for all three of these muscarinic receptor subtypes, with a slight preference for the M3 subtype, followed closely by the M2 and M1 subtypes. The relatively small differences in pKi values suggest that tiquizium bromide is a largely non-selective antagonist across the M1, M2, and M3 receptors.

Data Gap: M4 and M5 Receptors

A comprehensive search of the available scientific literature did not yield specific binding affinity data (Ki or pKi values) for tiquizium bromide at the M4 and M5 muscarinic receptor subtypes. This represents a significant gap in our understanding of its complete selectivity profile. Characterization of its activity at these central nervous system-predominant receptors would be a valuable area for future investigation.

Functional Selectivity of Tiquizium Bromide

While binding affinity is a crucial measure, it does not fully describe a drug's pharmacological activity. Functional assays are necessary to quantify how the binding of an antagonist translates into a biological effect (i.e., its potency in blocking agonist-induced receptor activation). The pA2 value is a measure of the potency of a competitive antagonist.

A study on canine tracheal smooth muscle, a tissue rich in M3 receptors, determined a pA2 value of 8.75 for tiquizium bromide.[3] This indicates potent functional antagonism, consistent with its high binding affinity for the M3 receptor.

However, similar to the binding data, there is a lack of published functional data for tiquizium bromide at individually expressed human M1, M2, M4, and M5 receptor subtypes. Such studies, using cell lines stably expressing a single receptor subtype, are essential to definitively characterize its functional selectivity profile.

Comparative Selectivity Profile

To provide context for the selectivity of tiquizium bromide, it is useful to compare its binding profile with that of other well-known muscarinic antagonists.

| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |

| Tiquizium Bromide | 8.70[3] | 8.94[3] | 9.11[3] | N/A | N/A | Non-selective (M1/M2/M3) |

| Atropine | ~9.0 | ~9.1 | ~9.2 | ~8.9 | ~8.8 | Non-selective |

| Ipratropium | ~8.9 | ~9.0 | ~9.0 | ~8.8 | ~8.7 | Non-selective |

| Tiotropium | ~9.3 | ~9.0 | ~9.6 | ~9.1 | ~9.0 | M1/M3 selective |

| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.3 | ~7.0 | M1 selective |

| Table 2: Comparative binding affinities (pKi) of tiquizium bromide and other muscarinic antagonists across M1-M5 receptor subtypes. Values for atropine, ipratropium, tiotropium, and pirenzepine are approximate and collated from various sources for comparative purposes. N/A indicates data not available. |

As illustrated, while classical antagonists like atropine and ipratropium are non-selective, others like pirenzepine show marked selectivity for the M1 subtype. Tiotropium exhibits a degree of selectivity for M1 and M3 receptors.[4] The known profile of tiquizium bromide places it in the category of non-selective antagonists, similar to atropine and ipratropium, at least across the M1, M2, and M3 subtypes.

Methodologies for Determining Muscarinic Receptor Selectivity

The determination of a compound's receptor selectivity profile is a multi-step process involving both binding and functional assays. The following protocols are foundational to this characterization.

Radioligand Binding Assay (Competition Analysis)

Principle: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).

Workflow Diagram:

Figure 1. Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells, or another suitable cell line, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest the cells and suspend them in ice-cold homogenization buffer.

-

Homogenize the cells and centrifuge the homogenate to pellet the membrane fraction.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled competitor (tiquizium bromide).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

-

Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand and to remove any non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

Functional assays are essential to determine if the binding of a compound results in a functional change in receptor activity. For antagonists, these assays measure the ability of the compound to block the response induced by an agonist.

Principle: This assay is used for Gq-coupled receptors. Agonist stimulation of these receptors leads to an increase in intracellular calcium. The assay measures the ability of an antagonist to inhibit this agonist-induced calcium flux, typically detected using a calcium-sensitive fluorescent dye.

Workflow Diagram:

Figure 2. Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate CHO cells expressing the M1, M3, or M5 receptor in a clear-bottom, black-walled 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase its fluorescence intensity upon binding to calcium.

-

-

Assay Execution:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence kinetic reading.

-

Add varying concentrations of the antagonist (tiquizium bromide) to the wells and incubate for a predetermined time.

-

Stimulate the cells by adding a fixed concentration of a muscarinic agonist (e.g., carbachol), typically at a concentration that elicits ~80% of the maximal response (EC80).

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each antagonist concentration.

-

Plot the response as a percentage of the agonist-only control against the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced response.

-

For competitive antagonists, the pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using Schild analysis.

-

Principle: This assay is used for Gi-coupled receptors. Agonist stimulation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this inhibition, cAMP levels are first stimulated with an agent like forskolin. The assay then measures the ability of a muscarinic agonist to decrease this stimulated cAMP level, and subsequently, the ability of an antagonist to reverse this inhibition. Modern assays often use competitive immunoassays with fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) for detection.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate CHO cells expressing the M2 or M4 receptor in a suitable multi-well plate.

-

-

Assay Execution:

-

Pre-treat the cells with varying concentrations of the antagonist (tiquizium bromide).

-

Add a muscarinic agonist (e.g., carbachol) in the presence of forskolin (an adenylyl cyclase activator). The agonist will inhibit the forskolin-stimulated cAMP production.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP assay).

-

-

Data Analysis:

-

The data is analyzed similarly to the calcium mobilization assay, with the antagonist's potency (IC50) being determined from its ability to reverse the agonist-induced inhibition of cAMP accumulation.

-

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling of each receptor subtype is key to appreciating the functional consequences of antagonist binding.

Gq-Coupled Signaling (M1, M3, M5)

Activation of these receptors by acetylcholine leads to the activation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to downstream cellular effects such as smooth muscle contraction.

Figure 3. Simplified Gq signaling pathway for M1, M3, and M5 receptors.

Gi-Coupled Signaling (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gαi subunit. This has two primary effects: the Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits, which dissociate from Gαi upon activation, can also directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels. The decrease in cAMP reduces the activity of protein kinase A (PKA), while the opening of potassium channels leads to hyperpolarization of the cell membrane. Both effects are inhibitory, contributing to responses like the slowing of the heart rate.

Figure 4. Simplified Gi signaling pathway for M2 and M4 receptors.

Conclusion and Future Directions

Based on the currently available data, tiquizium bromide is a high-affinity, non-selective competitive antagonist of M1, M2, and M3 muscarinic acetylcholine receptors. Its potent blockade of the M3 receptor is consistent with its clinical use as a spasmolytic agent for smooth muscle relaxation.

The primary gap in the pharmacological understanding of tiquizium bromide is the absence of binding and functional data for the M4 and M5 receptor subtypes. A complete characterization would require performing competition binding assays and appropriate functional assays (e.g., cAMP assays) using cell lines individually expressing human M4 and M5 receptors. Such studies would provide a complete picture of its selectivity profile and could help to better understand its full range of physiological effects and potential off-target liabilities. For drug development professionals, this highlights the necessity of comprehensive subtype screening for any compound targeting the muscarinic receptor family.

References

-

K. Fujii, et al. (1998). Antimuscarinic effect of tiquizium bromide in vitro and in vivo. PubMed. [Link]

-

Barnes, P. J. (2000). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. PubMed. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tiquizium Bromide? Patsnap Synapse. [Link]

-

Wikipedia. (2023, December 29). G protein-coupled receptor. Wikipedia. [Link]

-

Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. neuroscience.uga.edu [neuroscience.uga.edu]

- 3. Thiochrome enhances acetylcholine affinity at muscarinic M4 receptors: receptor subtype selectivity via cooperativity rather than affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Tiquizium Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tiquizium bromide, a quaternary ammonium antimuscarinic agent. It delves into its fundamental chemical properties, mechanism of action, pharmacological profile, and established analytical methodologies, offering a consolidated resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Identity

Tiquizium bromide is a synthetic quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties.[1][2] Its core structure features a quinolizinium moiety, which is fundamental to its pharmacological activity. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 71731-58-3[1][2][3][4][]

A summary of its key chemical identifiers and properties is presented below for rapid reference.

| Identifier | Value | Source(s) |

| CAS Number | 71731-58-3 | [1][2][3][4][] |

| Molecular Formula | C₁₉H₂₄BrNS₂ | [3][4][] |

| Molecular Weight | 410.43 g/mol | [1][3][] |

| IUPAC Name | (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide | [2][] |

| Synonyms | HSR-902, Thiaton, trans-3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium bromide | [1][2][3][4] |

| Appearance | White to Off-White Solid/Powder | [4][6] |

| Melting Point | 278-281 °C (decomposition) | [1][3][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][6] |

| Storage | Store in refrigerator | [3][6] |

The quaternary ammonium structure confers a permanent positive charge on the molecule. This is a critical feature as it limits the molecule's ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine anticholinergics. Its two thiophene rings are also notable structural components.

Mechanism of Action: Muscarinic Receptor Antagonism

Tiquizium bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors.[7] This anti-muscarinic action is the cornerstone of its therapeutic effects.[8][9] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly in the smooth muscles of the gastrointestinal (GI) tract, tiquizium bromide inhibits muscle contractions and spasms.[7]

The primary target for its therapeutic effect in the GI tract is the M3 subtype of muscarinic receptors, which is heavily involved in smooth muscle contraction.[10][11] Inhibition of acetylcholine-mediated signaling results in smooth muscle relaxation, leading to the alleviation of spasms and associated pain.[7][10] This makes it an effective agent for conditions characterized by gastrointestinal hypermotility and convulsions.[2][8][9][12]

Caption: Tiquizium bromide's mechanism of action.

Pharmacological Profile and Therapeutic Indications

The primary pharmacological effect of tiquizium bromide is antispasmodic, targeting the smooth muscle of the digestive system.[1][2][7] This makes it clinically useful for a range of gastrointestinal disorders.

Approved Indications:

-

Irritable Bowel Syndrome (IBS): Alleviates symptoms of cramping, abdominal pain, and hypermotility.[7][8]

-

Gastritis, Gastric and Duodenal Ulcers: Reduces painful spasms and excessive movement associated with these conditions.[2][8][12]

-

Biliary and Gallbladder Diseases: Manages convulsions and pain related to the biliary tract.[2][8][12]

-

Urolithiasis: Used to treat spasms associated with urinary stones.[8][12]

As a nonselective muscarinic antagonist, it can also inhibit pilocarpine-induced salivation and cause mydriasis (pupil dilation), effects characteristic of atropine-type drugs.[13] Its efficacy as an anti-ulcer agent has also been evaluated.[13]

Analytical Methodologies: A Protocol for Quantification

Accurate quantification of tiquizium bromide in biological matrices and pharmaceutical formulations is critical for both clinical monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose.[1]

Self-Validating HPLC-UV Protocol for Tiquizium Bromide

This protocol describes a robust, self-validating method for determining the concentration of tiquizium bromide. The causality behind each step is explained to ensure methodological integrity.

Objective: To quantify Tiquizium Bromide in a plasma sample.

1. Sample Preparation (Protein Precipitation):

-

Step 1: To 200 µL of plasma, add 600 µL of acetonitrile.

-

Causality: Acetonitrile is an effective protein precipitating agent. By adding it in a 3:1 ratio, we denature and precipitate the majority of plasma proteins, which would otherwise interfere with the chromatographic column and analysis.

-

-

Step 2: Vortex the mixture for 1 minute.

-

Causality: Vigorous mixing ensures complete interaction between the solvent and plasma, maximizing protein precipitation and extraction of the analyte into the supernatant.

-

-

Step 3: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Causality: High-speed centrifugation pellets the precipitated proteins into a tight mass. Performing this at a low temperature minimizes potential degradation of the analyte.

-

-

Step 4: Carefully transfer the supernatant to a clean vial for injection.

-

Causality: The supernatant contains the dissolved tiquizium bromide, now free from major biological interferences.

-

2. Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates moderately polar to nonpolar compounds like tiquizium bromide from more polar matrix components.

-

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

-

Causality: Acetonitrile serves as the strong organic solvent to elute the analyte. Formic acid acidifies the mobile phase, which helps to sharpen peaks by ensuring consistent ionization of any residual silanol groups on the column and the analyte itself.

-

-

Flow Rate: 1.0 mL/min.

-

Causality: This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

-

-

Detection Wavelength: ~254 nm.

-

Causality: The thiophene rings in tiquizium bromide's structure provide strong UV absorbance, making UV detection a sensitive and appropriate method. 254 nm is a common wavelength for aromatic compounds.

-

-

Injection Volume: 20 µL.

3. Validation and Quantification:

-

Calibration Curve: Prepare a series of standards of known tiquizium bromide concentrations in blank plasma and process them alongside the unknown samples. Plot the peak area against concentration to generate a linear regression curve.

-

Causality: This validates the method's linearity and provides the basis for quantifying the unknown sample concentration.

-

-

Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in the run.

-

Causality: QC samples act as a self-validating system. Their calculated concentrations must fall within a predefined range (e.g., ±15% of the nominal value) for the entire analytical run to be considered valid, ensuring accuracy and precision.

-

Caption: HPLC analytical workflow for tiquizium bromide.

Conclusion

Tiquizium bromide is a well-characterized antispasmodic agent with a clear mechanism of action centered on muscarinic receptor antagonism. Its quaternary ammonium structure is a key design feature that minimizes CNS side effects, enhancing its therapeutic index for gastrointestinal disorders. The analytical methods for its quantification are robust and rely on standard chromatographic principles, allowing for reliable monitoring in both research and clinical settings. This guide provides a foundational technical understanding for scientists engaged in the study and development of anticholinergic therapeutics.

References

-

Patsnap Synapse. (2024). What is Tiquizium Bromide used for? Retrieved from Patsnap Synapse. [Link]

-

LookChem. (n.d.). Cas 71731-58-3, Tiquizium bromide. Retrieved from LookChem. [Link]

-

Kusuri-no-Shiori. (n.d.). TIQUIZIUM BROMIDE CAPSULES 5mg "TOWA". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

-

STOPAN. (n.d.). Product Information. Retrieved from STOPAN official website. [Link]

-

Kusuri-no-Shiori. (n.d.). TIQUIZIUM BROMIDE Capsules 10mg "SAWAI". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

-

Watson International. (n.d.). Tiquizium bromide CAS 71731-58-3. Retrieved from Watson International. [Link]

-

DrugFuture. (n.d.). Tiquizium Bromide. Retrieved from DrugFuture. [Link]

-

Kusuri-no-Shiori. (n.d.). TIQUIZIUM BROMIDE CAPSULES 10mg "TOWA". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

-

Patsnap Synapse. (n.d.). Tiquizium Bromide - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Tiquizium Bromide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Tiquizium Bromide [drugfuture.com]

- 2. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 71731-58-3,Tiquizium bromide | lookchem [lookchem.com]

- 4. watson-int.com [watson-int.com]

- 6. Tiquizium bromide | 71731-58-3 [chemicalbook.com]

- 7. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 10. catalog-taisho.com [catalog-taisho.com]

- 11. Tiquizium Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 13. medchemexpress.com [medchemexpress.com]

Tiquizium Bromide for Irritable Bowel Syndrome: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Irritable Bowel Syndrome (IBS) presents a significant challenge in gastroenterology, driven by a complex pathophysiology involving disordered gut-brain interactions, visceral hypersensitivity, and altered gut motility. Antimuscarinic agents, which target cholinergic pathways, represent a cornerstone of symptomatic management. This technical guide provides an in-depth exploration of Tiquizium bromide, a quaternary ammonium antimuscarinic agent, for researchers and drug development professionals. We will dissect its mechanism of action, delineate key preclinical and clinical research methodologies for its evaluation in IBS, and provide a framework for its continued investigation. This document is intended to serve as a comprehensive resource, synthesizing established knowledge with actionable protocols to guide future research and development in this therapeutic area.

Introduction: The Rationale for Antimuscarinic Intervention in IBS

Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, including diarrhea, constipation, or a mix thereof.[1] While the etiology of IBS is multifactorial, dysregulation of gastrointestinal motility and visceral hypersensitivity are key contributors to symptom manifestation.[1] The parasympathetic nervous system, primarily through the release of acetylcholine (ACh), plays a crucial role in stimulating gut smooth muscle contraction and secretions. In IBS, an overactive cholinergic system can lead to the characteristic cramping and abnormal bowel patterns.

Antimuscarinic agents, such as Tiquizium bromide, competitively inhibit the action of ACh at muscarinic receptors on smooth muscle cells, leading to muscle relaxation and a reduction in gastrointestinal spasms.[2][3] This targeted approach provides a logical therapeutic strategy for alleviating the core symptoms of abdominal pain and cramping in patients with IBS. Tiquizium bromide, as a quaternary ammonium compound, is expected to have limited systemic absorption and predominantly localized effects within the gastrointestinal tract, potentially offering a favorable safety profile with reduced systemic anticholinergic side effects.

Tiquizium Bromide: Chemical and Pharmacological Profile

Chemical Properties:

| Property | Value |

| Chemical Name | 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide |

| Molecular Formula | C₂₀H₂₄BrNS₂ |

| Molecular Weight | 426.4 g/mol |

| CAS Number | 71731-58-3 |

Pharmacological Profile:

Tiquizium bromide is an antispasmodic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine receptors.[3][4] This blockade of acetylcholine's action on the smooth muscles of the gut leads to a decrease in the intensity and frequency of muscle spasms, thereby alleviating symptoms of pain and bloating associated with IBS.[2] The drug's mechanism also involves the potential reduction of gastrointestinal secretions and motility.[2]

A study on the antimuscarinic effects of Tiquizium bromide demonstrated its affinity for muscarinic receptor subtypes, with pKi values of 8.70 for M1, 8.94 for M2, and 9.11 for M3 receptors.[4] The high affinity for the M3 receptor, which is prominently expressed on gastrointestinal smooth muscle cells and mediates contraction, underscores its potential efficacy in managing IBS symptoms.[1]

Preclinical Evaluation of Tiquizium Bromide for IBS

A robust preclinical program is essential to establish the efficacy and safety of Tiquizium bromide for IBS. This involves a combination of in vitro and in vivo models that recapitulate key aspects of IBS pathophysiology.

In Vitro Assessment of Antispasmodic Activity

In vitro models provide a controlled environment to quantify the direct effects of Tiquizium bromide on intestinal smooth muscle contractility.

Experimental Protocol: Isolated Organ Bath Assay

Objective: To determine the potency and efficacy of Tiquizium bromide in inhibiting agonist-induced contractions of isolated intestinal smooth muscle.

Methodology:

-

Tissue Preparation: Segments of ileum or colon are harvested from a suitable animal model (e.g., guinea pig, rat) and placed in oxygenated Krebs-Henseleit solution.

-

Mounting: The tissue segments are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular changes of the bath solution.

-

Agonist-Induced Contraction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath in a cumulative concentration-dependent manner to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of Tiquizium bromide for a predetermined period (e.g., 30-60 minutes).

-

Challenge with Agonist: The agonist concentration-response curve is repeated in the presence of Tiquizium bromide.

-

Data Analysis: The potency of Tiquizium bromide is determined by calculating the pA₂ value from a Schild plot, which quantifies its competitive antagonism.

Causality behind Experimental Choices: The use of isolated intestinal segments allows for the direct assessment of the drug's effect on the target tissue without confounding systemic factors. Acetylcholine or its stable analogue, carbachol, are used as agonists to mimic the physiological stimulation of muscarinic receptors. The Schild analysis provides a quantitative measure of the antagonist's affinity for the receptor, which is a critical parameter in drug development.

In Vivo Models of IBS

In vivo models are crucial for evaluating the integrated physiological effects of Tiquizium bromide on gastrointestinal motility and visceral sensation in a whole-organism context.

3.2.1. Assessment of Gastrointestinal Motility

Experimental Protocol: Charcoal Meal Transit Assay

Objective: To evaluate the effect of Tiquizium bromide on gastrointestinal transit time.

Methodology:

-

Animal Model: Rodents (mice or rats) are fasted overnight with free access to water.

-

Drug Administration: Tiquizium bromide or vehicle is administered orally or via intraperitoneal injection at predetermined doses.

-

Charcoal Meal Administration: After a specified time, a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum acacia), is administered orally.

-

Transit Measurement: After a set period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus to the most distal point is measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: The percentage of intestinal transit is compared between the Tiquizium bromide-treated groups and the vehicle control group.

Causality behind Experimental Choices: This model provides a simple and reliable method to assess the overall effect of a compound on gastrointestinal propulsion. A decrease in the distance traveled by the charcoal meal indicates an inhibitory effect on motility, which is the expected action of an antispasmodic like Tiquizium bromide.

3.2.2. Assessment of Visceral Hypersensitivity

Visceral hypersensitivity, an exaggerated pain response to normal or mild stimuli in the internal organs, is a hallmark of IBS.[5]

Experimental Protocol: Colorectal Distension (CRD) Model

Objective: To determine the effect of Tiquizium bromide on visceral pain perception.

Methodology:

-

Animal Model: Rodents are lightly anesthetized, and a small balloon catheter is inserted into the distal colon.

-

Baseline Measurement: The balloon is incrementally inflated to various pressures, and the visceromotor response (VMR), typically measured as abdominal muscle contractions via electromyography (EMG), is recorded.

-

Drug Administration: Tiquizium bromide or vehicle is administered.

-

Post-Drug Measurement: The CRD procedure is repeated, and the VMR is recorded again.

-

Data Analysis: The change in VMR in response to colorectal distension before and after drug administration is calculated and compared between treatment groups.

Causality behind Experimental Choices: The CRD model is a well-validated and widely used method to assess visceral nociception.[6] A reduction in the VMR at a given distension pressure indicates an analgesic effect. This model is critical for evaluating the potential of Tiquizium bromide to alleviate the abdominal pain component of IBS.

Signaling Pathway of Tiquizium Bromide in Gastrointestinal Smooth Muscle

Caption: Tiquizium bromide competitively blocks acetylcholine at the M3 receptor.

Clinical Development of Tiquizium Bromide for IBS

Clinical Trial Design Considerations

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of new treatments for IBS.

Patient Population:

-

Inclusion Criteria: Patients should meet the Rome IV diagnostic criteria for IBS. Subtyping (IBS with constipation, IBS with diarrhea, or mixed IBS) should be clearly defined and may be a stratification factor.

-

Exclusion Criteria: Patients with other gastrointestinal diseases that could confound the results (e.g., inflammatory bowel disease, celiac disease) should be excluded.

Endpoints:

-

Primary Endpoint: A composite endpoint is often used, including improvement in both abdominal pain and stool consistency. For example, a responder could be defined as a patient who experiences a ≥30% reduction in the weekly average of worst daily abdominal pain and a ≥50% reduction in the number of days per week with abnormal stool consistency.

-

Secondary Endpoints: These can include global assessment of symptom relief, changes in bloating, urgency, and quality of life measures (e.g., IBS-QOL).

Treatment Duration: A treatment period of at least 8-12 weeks is generally recommended to account for the fluctuating nature of IBS symptoms and to assess a sustained response.

Clinical Trial Workflow

Caption: A typical workflow for a randomized controlled trial of Tiquizium bromide in IBS.

Comparative Efficacy

To establish the therapeutic value of Tiquizium bromide, comparative studies against other established antispasmodics would be beneficial. Meta-analyses of other antispasmodics, such as pinaverium bromide and otilonium bromide, have shown their superiority over placebo in providing overall symptom relief in IBS.[7][8] A head-to-head trial comparing Tiquizium bromide with one of these agents could provide valuable information on its relative efficacy and tolerability.

Summary of Efficacy Data for Other Antispasmodics in IBS

| Antispasmodic | Primary Outcome | Key Findings | Reference |

| Pinaverium Bromide | Overall IBS symptom relief | Superior to placebo (RR 1.75) | [8] |

| Otilonium Bromide | Abdominal pain, bloating | Effective in reducing pain and improving defecation | [7] |

| Mebeverine | Symptom control | Positive effects in non-placebo-controlled trials | [7] |

Synthesis of Tiquizium Bromide

A reliable and scalable synthesis is fundamental for the development of any pharmaceutical agent. The following is a described synthetic route for Tiquizium bromide.[9]

Experimental Protocol: Synthesis of Tiquizium Bromide

Objective: To synthesize Tiquizium bromide from commercially available starting materials.

Methodology:

-

Step 1: Synthesis of N-(2-cyanoethyl)piperidine-2-ethanol: 2-piperidineethanol is reacted with acrylonitrile to yield N-(2-cyanoethyl)piperidine-2-ethanol.

-

Step 2: Conversion to Chloronitrile: The product from Step 1 is treated with thionyl chloride (SOCl₂) to produce the corresponding chloronitrile.

-

Step 3: Cyclization to 3-cyanoquinolizidine: The chloronitrile undergoes cyclization in the presence of sodium hydride (NaH) to form 3-cyanoquinolizidine.

-

Step 4: Hydrolysis to Ethyl Quinolidine-3-carboxylate: The cyano group is hydrolyzed using ethanol and hydrochloric acid (HCl) to yield ethyl quinolizidine-3-carboxylate.

-

Step 5: Grignard Reaction: The ester is reacted with 2-thienylmagnesium bromide in a Grignard reaction to produce di-2-thienyl-3-quinolizidinyl methanol.

-

Step 6: Dehydration: The alcohol is dehydrated using HCl in ethanol to afford 3-(di-2-thienylmethylene)quinolizidine.

-

Step 7: Quaternization: The final step involves the quaternization of the nitrogen atom with methyl bromide in acetone to yield Tiquizium bromide.

Causality behind Experimental Choices: This multi-step synthesis builds the quinolizidine core and introduces the di-2-thienylmethylene moiety through established organic reactions. The final quaternization step is crucial for creating the permanently charged quaternary ammonium structure, which limits its ability to cross the blood-brain barrier and enhances its gastrointestinal selectivity.

Future Directions and Conclusion

Tiquizium bromide holds promise as a therapeutic agent for the management of Irritable Bowel Syndrome due to its potent antimuscarinic activity, particularly at the M3 receptor. While preclinical evidence suggests its efficacy in reducing smooth muscle contractility, further research is needed to fully elucidate its pharmacological profile in the context of IBS.

Key areas for future research include:

-

Preclinical Studies: Evaluation of Tiquizium bromide in validated animal models of visceral hypersensitivity and altered gut motility in IBS.

-

Pharmacokinetics: Detailed pharmacokinetic studies in humans to determine its absorption, distribution, metabolism, and excretion profile.

-

Clinical Trials: Well-designed, adequately powered, randomized controlled trials to definitively establish the efficacy and safety of Tiquizium bromide for the treatment of IBS.

-

Comparative Studies: Head-to-head trials against other antispasmodics to determine its relative therapeutic positioning.

References

-

Patsnap Synapse. (2024, June 14). What is Tiquizium Bromide used for? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tiquizium Bromide? Retrieved from [Link]

- Karasawa, A., et al. (1998). Antimuscarinic effect of tiquizium bromide in vitro and in vivo. Arzneimittelforschung, 48(1), 15-9.

-

LookChem. (n.d.). Production of Tiquizium bromide. Retrieved from [Link]

- Ethosuximide and Irritable Bowel Syndrome–Related Abdominal Pain: A Randomized Clinical Trial. (2026, January 8). JAMA Network Open.

- Annese, V., et al. (2012). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 18(44), 6371–6383.

- Tiropramide hydrochloride: a review of its pharmacological properties and therapeutic potential in the treatment of smooth muscle spasm. (1988). Drugs, 36(5), 627-41.

- Greenwood-Van Meerveld, B., et al. (2021). Animal models of visceral pain and the role of the microbiome. Frontiers in Pain Research, 2, 680960.

- Johnson, A. C., et al. (2019). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Pain, 160(12), 2661–2676.

- Efficacy and safety of anticholinergic/antimuscarinic antispasmodics and smooth muscle relaxants in IBS studies. (n.d.).

- Bor, S., et al. (2021). Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis. Therapeutic Advances in Gastroenterology, 14, 17562848211033740.

- Pharmacological Actions of Timepidium Bromide on the Motility of Visceral Smooth Muscles and the Secretion of Digestive Juice in Experimental Animals (Author's Transl). (1979). Nihon Yakurigaku Zasshi, 75(8), 839-53.

- Antispasmodic Effect of Asperidine B, a Pyrrolidine Derivative, through Inhibition of L-Type Ca2+ Channel in Rat Ileal Smooth Muscle. (2021). Molecules, 26(16), 4983.

- Methods for the synthesis of tiotropium bromide. (n.d.).

- Azithromycin induced contractile responses of intestinal smooth muscles: A mechanistic approach. (2020).

- What antispasmodic drug is most effective for treating irritable bowel syndrome (IBS)? (2025, July 21). Medscape.

-

STOPAN. (n.d.). SS Pharmaceutical. Retrieved from [Link]

- Clinical efficacy of different drugs on irritable bowel syndrome. (2003). Chinese Journal of Digestive Diseases, 4(2), 75-78.

-

ANS control of gut smooth muscle experiments. (n.d.). Monash University. Retrieved from [Link]

- Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis. (2022). Frontiers in Pharmacology, 13, 818241.

-

TIQUIZIUM BROMIDE Capsules 10mg "SAWAI". (n.d.). Kusuri-no-Shiori(Drug Information Sheet). Retrieved from [Link]

- Intestinal anti-inflammatory and visceral analgesic effects of a Serpylli herba extract in an experimental model of irritable bowel syndrome in rats. (2020). Frontiers in Pharmacology, 11, 579.

- Pharmacological techniques for the in vitro study of intestinal smooth muscles. (2001). Journal of Pharmacological and Toxicological Methods, 45(2), 141-58.

- Ethosuximide Fails As IBS Tx in Proof of Concept Trial. (2026, January 8). BreakingMED.

- New Developments in Prokinetic Therapy for Gastric Motility Disorders. (2021). Frontiers in Pharmacology, 12, 735212.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Irritable bowel syndrome: A concise review of current treatment concepts. (2014). World Journal of Gastroenterology, 20(29), 9771–9783.

- Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. (2011). Journal of Neurogastroenterology and Motility, 17(3), 213–231.

-

Tiquizium Bromide. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

A Trial for New Treatment of Adult Participants With Irritable Bowel Syndrome. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

- Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats. (2022). Physiological Reports, 10(15), e15410.

- Thiosemicarbazides: Synthesis and reactions. (2011). Journal of Sulfur Chemistry, 32(5), 489-547.

Sources

- 1. catalog-taisho.com [catalog-taisho.com]

- 2. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 4. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]

- 6. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of Tiquizium bromide - Chempedia - LookChem [lookchem.com]

A Technical Guide to Investigating Tiquizium Bromide's Effects on Bladder Contractility

This guide provides a comprehensive framework for researchers, pharmacologists, and drug development professionals investigating the pharmacological effects of Tiquizium bromide on urinary bladder contractility. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring a robust and well-validated experimental approach.

Introduction: The Urothelium and the Challenge of Overactive Bladder

Overactive Bladder (OAB) is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] It significantly impacts quality of life.[2] The pathophysiology of OAB often involves involuntary contractions of the bladder's detrusor smooth muscle, which is primarily regulated by the parasympathetic nervous system.[3] Acetylcholine (ACh), released from parasympathetic nerves, stimulates muscarinic receptors on detrusor muscle cells, triggering contraction.[4][5]

Antimuscarinic agents are a first-line pharmacological treatment for OAB, working to block these involuntary contractions.[2][3] Tiquizium bromide is a nonselective muscarinic antagonist and spasmolytic agent that functions by competitively blocking the action of acetylcholine at muscarinic receptors.[6][7][8] This action leads to a reduction in smooth muscle contractions, making it a relevant compound for studying and potentially treating conditions like OAB.[6][9]

Mechanism of Action: Targeting the Muscarinic Signaling Cascade

To effectively design experiments, a clear understanding of the target pathway is essential. Bladder smooth muscle contraction is predominantly mediated by M3 muscarinic receptors, although M2 receptors are also present in significant numbers (often in a 4:1 ratio of M2 to M3).[10][11]

-

The M3 Receptor Pathway (Primary Driver of Contraction): The M3 receptor is coupled to the Gq protein.[11][12] Upon acetylcholine binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] This surge in cytosolic Ca2+ is the primary trigger for the activation of the contractile machinery in the smooth muscle cell, leading to bladder contraction.[12][13]

-

The Role of the M2 Receptor: M2 receptors are coupled to Gi proteins and primarily act to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[10] Functionally, this pathway can indirectly enhance contraction by opposing the relaxant effects of agents that increase cAMP (like beta-adrenergic agonists).[10]

Tiquizium bromide exerts its effect by competitively binding to these muscarinic receptors, preventing acetylcholine from initiating this signaling cascade.[6] Radioligand binding assays have shown that Tiquizium bromide has high affinity for M1, M2, and M3 receptor subtypes, with pKi values of 8.70, 8.94, and 9.11, respectively, indicating a potent interaction, particularly with the M3 subtype.[14]

Signaling Pathway Diagram

The following diagram illustrates the cholinergic signaling pathway in a detrusor smooth muscle cell and the point of intervention for Tiquizium bromide.

Caption: Cholinergic signaling pathway in detrusor muscle and Tiquizium bromide's point of antagonism.

Experimental Investigation: The Organ Bath Assay

The isolated organ bath is the cornerstone technique for studying the contractility of bladder tissue in vitro.[15][16] It allows for the direct measurement of muscle tension in a controlled physiological environment, making it ideal for quantifying the effects of pharmacological agents.[16][17]

Rationale for Methodological Choices

-

Tissue Selection: Strips of detrusor muscle from species like guinea pigs or rats are commonly used due to their well-characterized pharmacology and physiological relevance. Human bladder tissue, when available ethically, provides the most direct translational data but is often subject to high individual heterogeneity.[17]

-

Physiological Solution: A Krebs-Henseleit solution, warmed to 37°C and continuously aerated with 95% O2 / 5% CO2, is used to maintain tissue viability.[15][18] The temperature is critical for enzyme function and receptor kinetics, while the gas mixture maintains physiological pH and oxygenation.

-

Stimulation: Contractions can be induced in two primary ways.

-

Agonist Stimulation: Adding a muscarinic agonist like Carbachol or Bethanechol directly to the bath allows for the construction of a concentration-response curve (CRC) to assess receptor sensitivity.[19]

-

Electrical Field Stimulation (EFS): EFS activates intramural nerves to release endogenous neurotransmitters (primarily ACh), providing a more physiological model of nerve-mediated contraction.[15]

-

-

Data Acquisition: An isometric force transducer measures changes in muscle tension, which are recorded and digitized for analysis.[15][18]

Experimental Workflow Diagram

Caption: Workflow for assessing competitive antagonism using an isolated organ bath.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the potency of Tiquizium bromide as a competitive antagonist.

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.

-

Rapidly excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove surrounding fat and connective tissue. Cut the bladder open and gently remove the urothelium by blunt dissection to isolate the detrusor smooth muscle.

-

Prepare longitudinal strips of detrusor muscle approximately 2-3 mm wide and 10 mm long.

-

-

Mounting and Equilibration:

-

Suspend each strip vertically in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2/5% CO2.[18]

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. Wash the tissue with fresh Krebs solution every 15-20 minutes.[18]

-

-

Viability and Normalization:

-

After equilibration, assess tissue viability by contracting the strips with a high-potassium solution (e.g., 80 mM KCl).[17] This depolarizes the cell membrane, causing Ca2+ influx and contraction independent of receptor activation.

-

This KCl-induced contraction can be used as a reference to normalize subsequent agonist-induced responses, accounting for variability between tissue strips.[17]

-

Wash the tissue repeatedly until the baseline tension is re-established.

-

-

Control Concentration-Response Curve (CRC):

-

Generate a cumulative CRC for a standard muscarinic agonist, such as carbachol.

-

Add carbachol to the bath in a stepwise manner (e.g., increasing concentrations from 1 nM to 100 µM), waiting for the response to plateau at each step before adding the next concentration.

-

-

Antagonist Incubation and Second CRC:

-

Wash the tissue thoroughly to remove all carbachol and allow it to return to baseline.

-

Introduce a known concentration of Tiquizium bromide into the bath and allow it to incubate for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

In the continued presence of Tiquizium bromide, repeat the cumulative carbachol CRC.

-

-

Data Analysis:

-

Repeat steps 4 and 5 with several different concentrations of Tiquizium bromide.

-

The hallmark of a competitive antagonist is a parallel rightward shift in the agonist's CRC with no change in the maximum response.[20][21]

-

Quantify this shift by calculating the Dose Ratio (DR)—the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence.

-

Perform a Schild analysis by plotting log(DR-1) against the logarithm of the molar concentration of Tiquizium bromide.[22][23]

-

Data Interpretation and Quantification

Schild Analysis

Schild analysis is a powerful tool for quantifying the potency of a competitive antagonist and verifying its mechanism.[22][24]

-

Linearity and Slope: For a true competitive antagonist, the Schild plot should be linear with a slope that is not significantly different from unity (1.0).[24] A slope of 1.0 is a key indicator that the agonist and antagonist are competing for the same binding site in a reversible manner.[24]

-

pA2 Value: The point where the regression line intercepts the x-axis provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. It is a direct measure of the antagonist's affinity for the receptor.[20] A higher pA2 value indicates a more potent antagonist. For Tiquizium bromide, an in vitro study on canine tracheal smooth muscle reported a pA2 value of 8.75, signifying high antagonist potency.[14]

Sample Data Presentation

The following table presents hypothetical data from a Schild analysis comparing Tiquizium bromide to another common antimuscarinic, Oxybutynin.

| Parameter | Tiquizium Bromide | Oxybutynin | Interpretation |

| Schild Plot Slope | 1.03 ± 0.05 | 0.98 ± 0.06 | Slopes are not significantly different from 1.0, consistent with competitive antagonism for both compounds.[24] |

| pA2 Value | 8.85 | 7.50 | The higher pA2 value for Tiquizium bromide suggests a significantly greater affinity for the muscarinic receptors in bladder tissue compared to Oxybutynin. |

| Calculated Kₑ (nM) | 1.41 | 31.62 | The equilibrium dissociation constant (Kₑ), derived from the pA2, shows that a much lower concentration of Tiquizium bromide is needed to occupy 50% of the receptors. |

Conclusion and Future Directions

This guide outlines a robust, field-proven methodology for investigating the effects of Tiquizium bromide on bladder contractility. The combination of in vitro organ bath pharmacology and rigorous Schild analysis provides a definitive characterization of its mechanism and potency as a competitive muscarinic antagonist.[6][22]

Future research could expand on these findings by:

-

Investigating receptor subtype selectivity using bladder tissue from M2 or M3 receptor knockout animals.[13]

-

Conducting in vivo cystometry studies in animal models of OAB to correlate in vitro potency with functional efficacy in reducing bladder hyperreflexia.

-

Exploring potential off-target effects on other smooth muscle tissues to build a comprehensive safety and selectivity profile.